2-Propyl-2-(trifluoromethyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

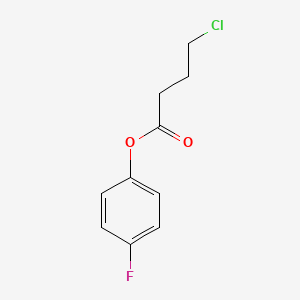

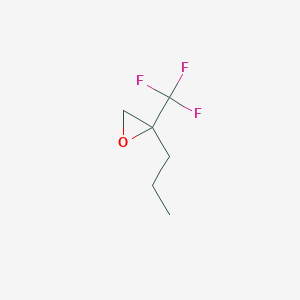

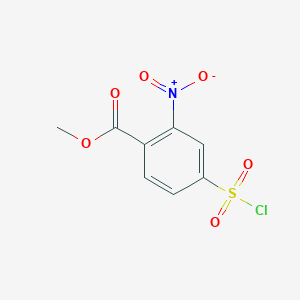

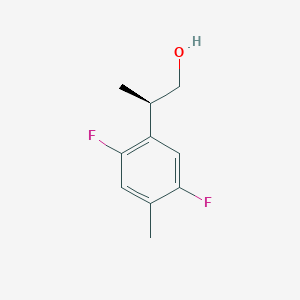

“2-Propyl-2-(trifluoromethyl)oxirane” is also known as “2-(Trifluoromethyl)oxirane” and has the molecular formula C3H3F3O . It is a fluorinated organic compound with the chemical formula C6H3F7O . It is a colorless liquid with a faint odor, and is commonly used as a reactive intermediate in the synthesis of various fluorinated compounds .

Synthesis Analysis

The synthesis of “2-Propyl-2-(trifluoromethyl)oxirane” involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65—70 °C, which affords 3-acetoxy-2-bromo-1,1,1-trifluoropropane. When treated with an alkali, the latter is readily converted into (trifluoromethyl)oxirane .

Molecular Structure Analysis

The molecular structure of “2-Propyl-2-(trifluoromethyl)oxirane” is characterized by its molecular formula C3H3F3O . It has an average mass of 112.050 Da and a monoisotopic mass of 112.013596 Da .

Physical And Chemical Properties Analysis

“2-Propyl-2-(trifluoromethyl)oxirane” has a boiling point of 81 °C and a density of 0.975 g/mL at 25 °C . Its refractive index is 1.32 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

- Enantiomeric Purity and Synthesis : 2-Propyl-2-(trifluoromethyl)oxirane is used in the synthesis of enantiomerically pure trifluorolactic acids, demonstrating potential in synthetic chemistry for producing enantiomerically pure compounds (Bussche-Hünnefeld et al., 1992).

Chemical Reactivity and Catalysis

- Regio- and Diastereoselective Reactions : This compound is involved in regio- and diastereoselective ring-opening reactions, illustrating its potential in producing specific chiral compounds, which is essential in pharmaceutical synthesis (Li et al., 2010).

- Phase Transfer Catalysis : Its reaction with alcohols under phase transfer catalysis conditions highlights its versatility in organic synthesis, particularly in the production of tertiary alcohols (Petrov, 2004).

- Stereospecific Alkylation : The stereospecific alkylation of alpha-trifluoromethyl oxiranyl anion derived from 2-Propyl-2-(trifluoromethyl)oxirane demonstrates its role in creating optically active trifluoromethylated tertiary alcohols (Yamauchi et al., 2002).

Pharmaceutical Applications

- Anti-malarial Activity : Derivatives of 2-Propyl-2-(trifluoromethyl)oxirane have shown potent anti-malarial activity, making it valuable in drug discovery and medicinal chemistry (Dalal et al., 2019).

Material Science and Polymer Chemistry

- Elastomeric Properties : Variants of this compound, such as poly((2-chloroethyl)oxirane), exhibit elastomeric properties and reactivity, indicating its potential in creating new polyether elastomers (Shih et al., 1982).

Molecular Interactions and Spectroscopy

- Weak Hydrogen Bonds : The oxirane-trifluoromethane dimer, involving 2-Propyl-2-(trifluoromethyl)oxirane, shows weak hydrogen bonding interactions, contributing to the understanding of non-covalent interactions in molecular chemistry (Alonso et al., 2004).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-propyl-2-(trifluoromethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-2-3-5(4-10-5)6(7,8)9/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHNQWUHAOYZCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CO1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2627274.png)

![Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate](/img/structure/B2627275.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2627277.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2627280.png)

![2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2627282.png)

![3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627283.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2627286.png)

![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)

![9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride](/img/structure/B2627288.png)